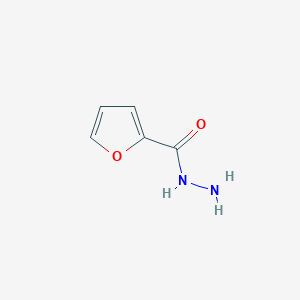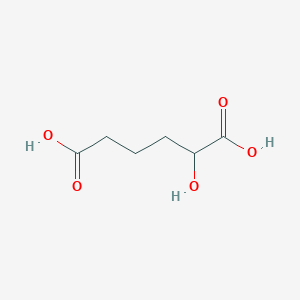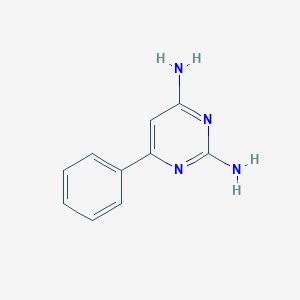
Ethyl trimethylsilyl malonate
Übersicht
Beschreibung
Ethyl trimethylsilyl malonate is an organic compound with the molecular formula C8H16O4Si. It is an ester derivative of malonic acid, where one of the ester groups is protected by a trimethylsilyl group. This compound is widely used in organic synthesis due to its versatility and reactivity, particularly in the preparation of substituted malonic acid derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl trimethylsilyl malonate can be synthesized through the reaction of ethyl malonate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ester.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale reaction of ethyl malonate with trimethylsilyl chloride, followed by purification processes such as distillation or recrystallization to obtain the desired product.
Types of Reactions:
Alkylation and Arylation: The alpha-carbon of this compound can undergo alkylation or arylation using nucleophilic substitution or organometallic reactions. Common reagents include alkyl halides and aryl halides.
Decarboxylative Aldol Reactions: This compound can participate in decarboxylative aldol reactions, forming carbon-carbon bonds between the enolate derived from this compound and an aldehyde or ketone.
Malonate Claisen Condensation: In this reaction, the alpha-carbon is deprotonated, followed by reaction with an ester or another carbonyl compound to form β-keto esters.
Common Reagents and Conditions:
Bases: Triethylamine, sodium ethoxide, lithium diisopropylamide (LDA)
Solvents: Nonprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Reactions typically occur at room temperature or slightly elevated temperatures.
Major Products:
Substituted Malonic Acid Derivatives: Formed through alkylation or arylation.
β-Hydroxycarbonyl Compounds: Resulting from decarboxylative aldol reactions.
β-Keto Esters: Produced via malonate Claisen condensation.
Wissenschaftliche Forschungsanwendungen
Ethyl trimethylsilyl malonate is a valuable reagent in various scientific research fields:
Organic Synthesis: Used for the preparation of substituted malonic acid derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Protecting Group Strategy: The trimethylsilyl group acts as a protecting group, allowing selective functionalization of other reactive sites on the molecule.
Bioconjugation: Explored for linking molecules to biological targets in bioconjugation techniques.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl trimethylsilyl malonate involves the reactivity of the trimethylsilyl-protected alpha-carbon. The trimethylsilyl group can be easily introduced and removed under mild conditions, allowing for selective modification of the carbonyl groups. The compound’s reactivity is primarily governed by the enolate formation at the alpha-carbon, which can then participate in various nucleophilic substitution and condensation reactions.
Vergleich Mit ähnlichen Verbindungen
Diethyl Malonate: Lacks the trimethylsilyl protecting group, making it less selective in certain reactions.
Bis(trimethylsilyl) Malonate: Contains two trimethylsilyl groups, offering different reactivity and protection strategies.
Ethyl Acetoacetate: Similar in structure but with a different functional group, leading to distinct reactivity patterns.
Uniqueness: Ethyl trimethylsilyl malonate’s uniqueness lies in its trimethylsilyl protecting group, which provides selective reactivity at the alpha-carbon. This allows for precise control in multistep syntheses, making it a valuable tool in organic synthesis and research applications.
Eigenschaften
IUPAC Name |
1-O-ethyl 3-O-trimethylsilyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4Si/c1-5-11-7(9)6-8(10)12-13(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXMKQLVICGFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171589 | |
| Record name | Ethyl trimethylsilyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18457-03-9 | |
| Record name | Propanedioic acid, 1-ethyl 3-(trimethylsilyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl trimethylsilyl malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl trimethylsilyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trimethylsilyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of Ethyl trimethylsilyl malonate?
A1: this compound is primarily used in the synthesis of β-keto esters. [] This reagent provides a convenient route to these important building blocks in organic synthesis.
Q2: How is this compound typically prepared in a laboratory setting?
A2: While commercially available, this compound can be synthesized from the potassium salt of Ethyl Malonate. [] This method highlights the versatility of this reagent and its accessibility for synthetic chemists.
Q3: Are there any reported handling precautions for this compound?
A3: Yes, the ethyl derivative of trimethylsilyl malonate is known to be moisture sensitive. [] This sensitivity necessitates careful handling and storage under anhydrous conditions to prevent degradation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
![2-Propen-1-one, 1-[4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-](/img/structure/B108488.png)






![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)





